1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-11(15)13-4-6-14(7-5-13)12(16)10-3-8-17-9-10/h2-3,8-9H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYJANOXHIVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Thiophene-3-carbonyl)piperazine
The foundational intermediate, 4-(thiophene-3-carbonyl)piperazine, is typically synthesized via a nucleophilic acyl substitution reaction. Thiophene-3-carbonyl chloride is reacted with piperazine in the presence of a base to neutralize HCl byproducts.
Procedure :
- Reaction Setup : Piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane under argon.
- Acylation : Thiophene-3-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (3.0 equiv) to scavenge HCl.
- Work-Up : The mixture is stirred for 12 hours at room temperature, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated in vacuo.
- Yield : 75–85% as a white crystalline solid.
Key Considerations :
Acryloylation of 4-(Thiophene-3-carbonyl)piperazine
Introducing the acryloyl group necessitates careful handling to prevent polymerization. Acryloyl chloride or in situ-activated acrylic acid derivatives are employed.
Procedure :
- Activation : 4-(Thiophene-3-carbonyl)piperazine (1.0 equiv) is dissolved in DMF at 0°C.
- Coupling : Acryloyl chloride (1.2 equiv) is added slowly, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
- Reaction Monitoring : Stirred for 6 hours at 25°C, with TLC (ethyl acetate/hexanes, 1:1) confirming completion.
- Purification : Crude product is precipitated in ice-cold water, filtered, and recrystallized from ethanol.
Yield : 60–70% as a pale-yellow solid.
Alternative Approach :
Using 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent with acrylic acid improves selectivity, albeit at higher cost.
Optimization of Reaction Conditions
Purification and Characterization
Crystallization Techniques
Crystalline purity is critical for pharmaceutical intermediates. The final compound is recrystallized from ethanol or methanol/water mixtures (4:1 v/v) at −20°C, yielding needle-like crystals.
PXRD Analysis :
Chemical Reactions Analysis
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the propenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on serotonin receptors.
Material Science: The thiophene ring’s electronic properties make this compound a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies exploring its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its activity on serotonin receptors is mediated through binding to the receptor sites, influencing neurotransmitter release and uptake . The thiophene ring’s electronic properties also play a role in its interaction with biological molecules, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Features
The compound’s core structure is compared to key analogs (Table 1):
Table 1: Structural Comparison of Piperazine-Propenone Derivatives
Key Observations :
Physicochemical Properties
Table 3: Calculated Properties of Selected Analogs
| Compound (Evidence) | Melting Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| 5f () | 206–208 | Not reported | Not reported |
| compound | Not reported | 1.260 | 1.89 |
| Furan analog () | Not reported | Not reported | Not reported |
The target compound’s properties may align with ’s analog (density ~1.25–1.30 g/cm³, pKa ~2–3), though experimental validation is needed.
Crystallographic and Hydrogen-Bonding Patterns
- : Piperazine-propenone derivatives exhibit chair conformations in piperazine rings and intermolecular C–H···O hydrogen bonds, stabilizing crystal packing .
- : Z-configuration in propenone derivatives influences molecular planarity and packing efficiency .
The target compound’s E-configuration (common in chalcones) would likely favor similar hydrogen-bonding networks, affecting solubility and bioavailability.
Biological Activity
1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that combines a thiophene ring with a piperazine moiety, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.
- IUPAC Name : 1-[4-(thiophen-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Molecular Formula : C12H14N2OS
- Molecular Weight : 250.32 g/mol
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with piperazine. A common method includes reacting thiophene-3-carbaldehyde with piperazine in the presence of a base like potassium carbonate, using ethanol as a solvent under elevated temperatures .
Antimicrobial Activity
Research indicates that compounds similar to 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one exhibit significant antimicrobial properties. In particular:
- Activity against Bacteria : Studies have shown potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm. Moderate activity was also noted against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiophene derivative | S. aureus | 17 |
| Thiophene derivative | B. subtilis | 16 |
| Thiophene derivative | E. coli | 14 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF7), prostate cancer (PC3), and colorectal cancer (HCT116).
The results indicate that the compound exhibits cytotoxic effects that are dose-dependent, with higher concentrations leading to increased cell death.
The biological activity of 1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies
Several studies have highlighted the effectiveness of thiophene derivatives in treating infections and cancers:
- Study on Antimicrobial Properties : A recent study demonstrated that thiophene-linked compounds showed significant antibacterial activity, particularly against resistant strains of bacteria .
- Cytotoxicity Assays : Research involving various piperazine derivatives indicated that modifications to the thiophene structure could enhance cytotoxicity against cancer cells, suggesting a structure–activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
